molecular formula C11H8N2OS B14592680 3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile CAS No. 61424-08-6

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile

Katalognummer: B14592680
CAS-Nummer: 61424-08-6
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: OAGDCMZHYUTNRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group attached to a benzothiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate can yield intermediates that are further transformed into the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine and Phenylhydrazine: Used in addition reactions to form pyrazole derivatives.

    Reactive Methylene Compounds: Used in substitution reactions to form pyridine derivatives.

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-6-methyl-4-oxo-4H-1-benzothiopyran-2-carbonitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

61424-08-6

Molekularformel

C11H8N2OS

Molekulargewicht

216.26 g/mol

IUPAC-Name

3-amino-6-methyl-4-oxothiochromene-2-carbonitrile

InChI

InChI=1S/C11H8N2OS/c1-6-2-3-8-7(4-6)11(14)10(13)9(5-12)15-8/h2-4H,13H2,1H3

InChI-Schlüssel

OAGDCMZHYUTNRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SC(=C(C2=O)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.